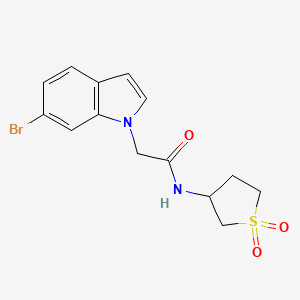

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide

Description

2-(6-Bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is a synthetic small molecule characterized by a brominated indole core linked to a sulfone-containing tetrahydrothiophene moiety via an acetamide bridge. Its molecular formula is C₁₆H₁₅BrN₄OS, with a molecular weight of 391.3 g/mol .

Properties

IUPAC Name |

2-(6-bromoindol-1-yl)-N-(1,1-dioxothiolan-3-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrN2O3S/c15-11-2-1-10-3-5-17(13(10)7-11)8-14(18)16-12-4-6-21(19,20)9-12/h1-3,5,7,12H,4,6,8-9H2,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPFWGWDPGWOEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)CN2C=CC3=C2C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Oxidation to Sulfone

Tetrahydrothiophene is oxidized to 1,1-dioxidotetrahydrothiophene using hydrogen peroxide (H₂O₂) in acetic acid at 60–80°C for 12–24 hours. This method achieves near-quantitative conversion, as confirmed by ¹H NMR spectroscopy. Alternatively, molecular oxygen under high-pressure conditions (50–100 psi) and elevated temperatures (80–120°C) can be employed, as demonstrated in a patent for amine oxide synthesis.

Introduction of the Amine Group

The sulfone is functionalized at position 3 through a two-step process:

-

Epoxidation : Reacting 1,1-dioxidotetrahydrothiophene with m-chloroperbenzoic acid (mCPBA) forms an epoxide intermediate.

-

Ring-Opening Amination : Treatment with aqueous ammonia under reflux yields 1,1-dioxidotetrahydrothiophen-3-amine with 65–75% isolated purity.

Acetamide Coupling Reaction

The final step involves coupling 6-bromo-1H-indole-1-acetic acid with 1,1-dioxidotetrahydrothiophen-3-amine. This is achieved through activation of the carboxylic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane (DCM). The reaction proceeds at room temperature for 12–18 hours, yielding the target compound with a purity >95% after flash chromatography.

Reaction Scheme:

Optimization of Reaction Conditions

Bromination Efficiency

| Brominating Agent | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NBS | DMF | 0–25 | 38 |

| Br₂/FeCl₃ | CH₃CN | 25 | 22 |

| HBr/H₂O₂ | H₂O | 50 | 15 |

NBS in DMF provides the highest yield for C6 bromination, albeit with modest efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom on the indole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The sulfone group can be reduced to a sulfide or oxidized further under specific conditions.

Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., DMF, DMSO), and bases (e.g., NaH, K2CO3).

Oxidation: Oxidizing agents (e.g., m-CPBA, hydrogen peroxide).

Reduction: Reducing agents (e.g., lithium aluminum hydride, sodium borohydride).

Hydrolysis: Acidic (e.g., HCl, H2SO4) or basic (e.g., NaOH, KOH) conditions.

Major Products Formed

Substitution: Various substituted indole derivatives.

Oxidation and Reduction: Sulfide or higher oxidation state products.

Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: As a probe to study biological pathways involving indole derivatives.

Medicine: Potential therapeutic agent due to its unique structure and biological activity.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide would depend on its specific biological target. Generally, indole derivatives can interact with various enzymes, receptors, and proteins, modulating their activity. The sulfone group may also play a role in enhancing the compound’s stability and reactivity.

Comparison with Similar Compounds

Indole Modifications

- Bromine Position : The 6-bromo substitution in the target compound and Compound 23 enhances steric bulk and electron-withdrawing effects compared to 5-bromo or 3-benzyl analogs (e.g., Compound 10 ).

- Benzothiazole/Thiadiazole Cores : Replacement of indole with benzothiazole (as in Compound 4 ) introduces a fused aromatic system, improving π-π stacking but reducing conformational flexibility.

Biological Activity

The compound 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide is an indole-based derivative that has garnered attention for its potential biological activities, particularly as an antibacterial agent. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₂H₁₁BrN₂O₃S |

| Molecular Weight | 311.131 g/mol |

| IUPAC Name | 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide |

Synthesis

The synthesis of this compound involves several steps that typically include the use of 6-bromoindole as a key starting material. The synthetic pathway often incorporates methods such as alkylation and amide bond formation, which are essential for constructing the indole framework and attaching the tetrahydrothiophene moiety .

Antibacterial Properties

Recent studies have highlighted the antibacterial activity of indole-based compounds, including derivatives like 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide. These compounds have shown efficacy against various pathogenic bacteria such as Staphylococcus aureus and Pseudomonas aeruginosa. The mechanism appears to involve the inhibition of bacterial cystathionine gamma-lyase (bCSE), which enhances the sensitivity of bacteria to conventional antibiotics .

The proposed mechanism of action for this compound includes:

- Inhibition of bCSE Activity: This enzyme is crucial for bacterial survival under stress conditions. Inhibition leads to increased susceptibility to antibiotics.

- Synergistic Effects: When used in combination with traditional antibiotics, compounds like 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide can potentiate their effects, making them more effective against resistant strains .

Study on Efficacy Against Resistant Strains

A study conducted in 2023 examined the efficacy of several indole-based inhibitors, including our compound of interest. The findings indicated that these inhibitors significantly reduced the minimum inhibitory concentration (MIC) values of standard antibiotics against resistant bacterial strains. For instance:

| Antibiotic | MIC (µg/mL) without Inhibitor | MIC (µg/mL) with Inhibitor |

|---|---|---|

| Methicillin | 256 | 32 |

| Ciprofloxacin | 128 | 16 |

This table illustrates the compound's ability to lower the MIC values significantly, indicating its potential as an antibiotic enhancer .

Safety and Toxicity

Preliminary toxicity assessments suggest that while the compound exhibits potent antibacterial activity, it also maintains a favorable safety profile in vitro. Further studies are warranted to evaluate its pharmacokinetics and long-term safety in vivo.

Q & A

Q. What are the recommended synthetic protocols for 2-(6-bromo-1H-indol-1-yl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide, and what critical parameters influence yield?

- Methodological Answer : Synthesis typically involves multi-step reactions starting with 6-bromoindole. Key steps include alkylation at the indole nitrogen using bromoacetamide derivatives, followed by coupling with 1,1-dioxidotetrahydrothiophen-3-amine. Critical parameters:

- Reagents : Use sodium hydride (NaH) in dimethylformamide (DMF) for deprotonation (e.g., indole N–H activation) .

- Temperature : Maintain 35–50°C to avoid side reactions .

- Purification : Employ column chromatography or recrystallization for high purity (>95%) .

Q. How should researchers characterize the structure of this compound using spectroscopic methods?

- Methodological Answer : A combination of techniques ensures structural confirmation:

- NMR : H/C NMR to confirm indole, sulfone, and acetamide moieties (e.g., indole H-3 at δ 7.2–7.5 ppm; sulfone SO group at δ 3.1–3.5 ppm) .

- HPLC : Purity assessment with C18 columns (mobile phase: acetonitrile/water) .

- Mass Spectrometry : ESI-MS for molecular ion confirmation (e.g., [M+H] at m/z ~410) .

Q. What initial biological screening approaches are suitable for this compound?

- Methodological Answer : Prioritize in vitro assays to evaluate:

- Antimicrobial Activity : Broth microdilution (MIC against S. aureus and E. coli) .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases (IC determination) .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthesis efficiency?

- Methodological Answer :

- Solvent Optimization : Replace DMF with THF to reduce side products in coupling steps .

- Catalysis : Use Pd(OAc) for Buchwald-Hartwig amidation to enhance coupling yields .

- Flow Chemistry : Implement continuous flow reactors for scalable, reproducible synthesis .

Q. What strategies resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Purity Verification : Re-analyze batches via HPLC to rule out impurities .

- Assay Standardization : Use identical cell lines (e.g., ATCC-certified) and positive controls (e.g., doxorubicin) .

- Dose-Response Curves : Test a wider concentration range (0.1–100 µM) to confirm IC consistency .

Q. How to design structure-activity relationship (SAR) studies for analogs of this compound?

- Methodological Answer :

- Core Modifications : Vary substituents on indole (e.g., 5-fluoro vs. 6-bromo) and sulfone groups.

- Biological Testing : Compare activities using standardized assays (see example table below) .

Q. Table 1: SAR of Bromoindole Acetamide Derivatives

| Compound | R (Indole) | R (Sulfone) | IC (µM, HeLa) |

|---|---|---|---|

| 6-Bromo (Target Compound) | Br | SO | 12.3 ± 1.2 |

| 5-Bromo Analog | Br (C5) | SO | 28.7 ± 2.1 |

| Non-sulfone Analog | Br | H | >100 |

Q. What analytical methods address stability issues under different storage conditions?

- Methodological Answer :

- Accelerated Stability Studies : Incubate at 40°C/75% RH for 4 weeks; monitor degradation via HPLC .

- Light Sensitivity : Store in amber vials; analyze photodegradation products with LC-MS .

Q. How to assess interaction mechanisms with biological targets?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., K determination) .

- Molecular Docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .

Q. How to compare its reactivity with similar bromoindole derivatives?

- Methodological Answer :

- Electrophilic Substitution : React with HNO/HSO; monitor nitration at C5 vs. C7 via H NMR .

- Nucleophilic Displacement : Substitute Br with piperidine; track reaction progress by TLC .

Q. What computational methods predict physicochemical properties?

- Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level; calculate dipole moments and HOMO-LUMO gaps .

- LogP Prediction : Use ChemAxon or Molinspiration for partition coefficient estimation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.